Dihexadecyl hydrazine-1,2-dicarboxylate
Description
Hydrazine-1,2-dicarboxylate derivatives are a class of compounds characterized by a central hydrazine backbone with two ester-functionalized carboxylate groups. These esters vary in substituent groups (alkyl, aryl, or branched chains), which significantly influence their physical properties, reactivity, and applications. Below, we explore these analogs, focusing on synthesis, properties, and functional distinctions.
Properties
CAS No. |
89761-28-4 |
|---|---|
Molecular Formula |
C34H68N2O4 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
hexadecyl N-(hexadecoxycarbonylamino)carbamate |
InChI |
InChI=1S/C34H68N2O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-39-33(37)35-36-34(38)40-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3,(H,35,37)(H,36,38) |
InChI Key |
FYEGZLSWFWDNLF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)NNC(=O)OCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexadecyl hydrazine-1,2-dicarboxylate typically involves the reaction of hexadecylamine with diethyl hydrazine-1,2-dicarboxylate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dihexadecyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: The hexadecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives, substituted hydrazines, and oxides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Dihexadecyl hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of dihexadecyl hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- Alkyl vs. Aryl Esters : Smaller alkyl groups (e.g., ethyl) result in higher polarity and crystallinity, whereas aryl groups (e.g., benzyl) confer aromatic stability .
- Steric Effects : Branched esters like diisopropyl and di-tert-butyl introduce steric hindrance, reducing reaction rates and influencing solubility .
Toxicity and Environmental Considerations
- Limited data exist for most derivatives, but 1,2-diphenylhydrazine analogs highlight rapid aerobic oxidation, reducing environmental persistence .
- Diisononyl cyclohexane-1,2-dicarboxylate (structurally distinct but relevant) has safety protocols for laboratory handling, emphasizing protective measures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
